Alanine mustard

Description

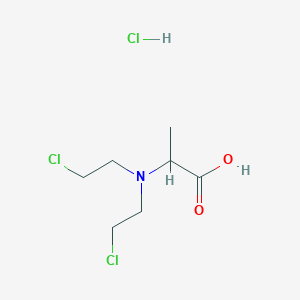

Structure

3D Structure of Parent

Properties

CAS No. |

2752-21-8 |

|---|---|

Molecular Formula |

C7H14Cl3NO2 |

Molecular Weight |

250.5 g/mol |

IUPAC Name |

2-[bis(2-chloroethyl)amino]propanoic acid;hydrochloride |

InChI |

InChI=1S/C7H13Cl2NO2.ClH/c1-6(7(11)12)10(4-2-8)5-3-9;/h6H,2-5H2,1H3,(H,11,12);1H |

InChI Key |

OSFZRZNDOBDGPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)N(CCCl)CCCl.Cl |

Origin of Product |

United States |

Historical Trajectories and Conceptual Evolution of Alanine Mustard Research

Early Investigations into Nitrogen Mustard Chemistry and Biological Activity

The genesis of nitrogen mustard research is inextricably linked to the use of sulfur mustard, or mustard gas, as a chemical warfare agent during World War I. wikipedia.orgncl.ac.uk Early observations in the 1910s noted that soldiers exposed to mustard gas experienced a significant suppression of hematopoiesis, the process of creating new blood cells. wikipedia.org Autopsies performed on soldiers who succumbed to mustard gas exposure revealed markedly decreased white blood cell counts. wikipedia.org These findings, though tragic, planted the seeds for future therapeutic investigation.

During World War II, concerns about the potential re-introduction of chemical warfare spurred intensive research into related compounds. wikipedia.org At the Yale School of Medicine, pharmacologists Alfred Gilman and Louis Goodman were tasked by the US Department of Defense to investigate chemical warfare agents for potential therapeutic uses. wikipedia.org They focused on a more stable, nitrogen-based analogue of mustard gas, which became known as nitrogen mustard. wikipedia.orgwikipedia.org Their research confirmed that nitrogen mustards are cytotoxic organic compounds characterized by a bis(2-chloroethyl)amino functional group. wikipedia.org

The core biological activity of these compounds was identified as their function as non-specific DNA alkylating agents. wikipedia.orgnih.gov The mechanism involves the nitrogen atom's lone pair of electrons initiating an intramolecular cyclization, forming a highly reactive and unstable aziridinium (B1262131) cation intermediate. nih.govresearchgate.netbiointerfaceresearch.com This electrophilic ion then readily attacks electron-rich sites on DNA, particularly the N7 position of guanine (B1146940) bases, forming a covalent bond. biointerfaceresearch.comnih.govnih.gov Since the mustard compound has two such reactive groups, it can react a second time, leading to the formation of interstrand cross-links within the DNA helix. ncl.ac.uknih.gov These cross-links prevent the separation of DNA strands, thereby halting DNA replication and ultimately inducing cell death, or apoptosis. wikipedia.orgnih.gov

Based on these findings, Gilman and Goodman, in collaboration with thoracic surgeon Gustav Linskog, initiated the first classified human clinical trials in December 1942. wikipedia.orgnews-medical.net They administered a nitrogen mustard compound, specifically mustine (also known as HN2), to a patient with non-Hodgkin's lymphoma. wikipedia.orgnews-medical.net The results, which were declassified and published in 1946, showed a significant, albeit temporary, reduction in the patient's tumor masses. nih.govnews-medical.net This marked the dawn of the modern era of cancer chemotherapy, establishing nitrogen mustards as the first class of chemotherapeutic agents. wikipedia.orgwikipedia.org

Table 1: Early Nitrogen Mustard Compounds

| Common Name | Chemical Name | Classification |

| HN1 | Bis(2-chloroethyl)ethylamine | Nitrogen Mustard |

| HN2 | Bis(2-chloroethyl)methylamine | Nitrogen Mustard |

| HN3 | Tris(2-chloroethyl)amine | Nitrogen Mustard |

This table provides a summary of the primary, early-generation nitrogen mustard compounds investigated for their biological activity.

Development of Amino Acid Carrier Strategies for Alkylating Agents

While the early nitrogen mustards demonstrated potent cytotoxic activity, a significant limitation was their lack of selectivity, as they damaged both cancerous and healthy, rapidly dividing cells. nih.govnih.gov This spurred a new line of research focused on improving drug delivery specifically to tumor cells. nih.govresearchgate.net One of the most prominent strategies to emerge was the use of "carrier molecules" to transport the alkylating mustard group into cancer cells more efficiently. nih.gov

Amino acids were identified as particularly promising carriers for several reasons. nih.gov Cancer cells often exhibit a rewired metabolism characterized by an increased demand for nutrients, including amino acids, to sustain their rapid growth and proliferation. mdpi.comresearchgate.net Consequently, many cancer cells upregulate the expression of amino acid transporters on their cell membranes. nih.govmdpi.comresearchgate.net The strategy was to attach a nitrogen mustard to an amino acid, creating a hybrid molecule or prodrug. nih.gov The hypothesis was that cancer cells would actively transport this "disguised" cytotoxic agent via their overexpressed amino acid transporters, thereby concentrating the drug at the tumor site and potentially reducing systemic toxicity. nih.gov Amino acids were also seen as attractive carriers due to their low intrinsic toxicity and their ability to improve the water solubility of the resulting compound. nih.gov

This conceptual approach was successfully validated with the development of melphalan (B128), or L-phenylalanine mustard. nih.gov Melphalan consists of a nitrogen mustard moiety attached to the amino acid L-phenylalanine. nih.gov Studies demonstrated that melphalan enters cells through active transport systems intended for natural amino acids. nih.gov Its uptake could be inhibited by other amino acids like leucine (B10760876) and isoleucine, confirming its transport via these specific pathways. aacrjournals.org Clinical trials showed its effectiveness, particularly against multiple myeloma and breast cancer. nih.govnih.gov The success of melphalan provided strong proof-of-concept for the amino acid carrier strategy. aacrjournals.org

Following this paradigm, researchers explored other amino acids as potential carriers, leading to the synthesis and investigation of alanine (B10760859) mustard. nih.gov Research into a D-alanine nitrogen mustard agent, for example, involved its synthesis and the determination of its alkylating activity and key pharmacological properties. nih.gov The synthesis involved reacting D-alanine with 1,2-dichloroethane (B1671644) to attach the chloroethyl groups to the primary amine, forming the nitrogen mustard. nih.gov Studies confirmed its ability to alkylate a target primary amine in a laboratory setting at physiological pH and temperature. nih.govresearchgate.net This line of inquiry represents a direct conceptual extension of the carrier-mediated approach, applying the principle to the amino acid alanine.

Table 2: Physicochemical Properties of a D-Alanine Mustard Agent

| Property | Value |

| Formula Weight | 276.59 |

| Polar Surface Area | 29.543 Ų |

| Log P | 1.605 |

| Molar Volume | 222.3 cm³ |

This interactive table details key molecular properties determined for a D-alanine nitrogen mustard agent, as reported in preclinical research. nih.gov

Advanced Synthetic Methodologies for Alanine Mustard and Its Analogs

Chemical Synthesis of Alanine-Bearing Nitrogen Mustard Scaffolds

The creation of alanine-bearing nitrogen mustards involves incorporating the reactive bis(2-chloroethyl)amine (B1207034) moiety onto an alanine (B10760859) scaffold. This process requires strategic chemical manipulations to ensure the integrity of both the amino acid carrier and the alkylating group.

A key synthetic approach for D-Alanine Nitrogen Mustard involves a two-step process that begins with the D-alanine amino acid. tandfonline.com The primary amine of D-alanine is reacted with 1,2-dichloroethane (B1671644) to attach the chloroethyl substituents, thereby forming the nitrogen mustard group. nih.govtandfonline.com

A detailed method involves placing D-alanine in dried acetonitrile, which serves as the solvent. tandfonline.comtandfonline.com Triethylamine is added to function as a proton sink and to catalyze the reaction. tandfonline.comtandfonline.com A flow of ammonia (B1221849) gas is introduced, followed by degassing with nitrogen to remove any residual ammonia. tandfonline.com An excess of 1,2-dichloroethane is then added to drive the reaction, which proceeds under mild reflux for one to two hours. tandfonline.com The final product is precipitated at a low temperature (-10°C), filtered, and washed with cold diethyl ether. tandfonline.com This general synthetic scheme relies on the initial formation of an ammonium (B1175870) carboxylate as a necessary first step. tandfonline.com

Table 1: Synthesis Pathway for D-Alanine Nitrogen Mustard

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| 1 | D-alanine, dry acetonitrile, triethylamine, ammonia gas | Formation of ammonium carboxylate intermediate. tandfonline.comtandfonline.com |

| 2 | 1,2-dichloroethane (3x molar amount + 15% excess) | Introduction of the chloroethyl groups to the amine. tandfonline.com |

| 3 | Mild reflux (1-2 hours) | Drives the alkylation reaction to completion. tandfonline.com |

| 4 | Precipitation at -10°C, filtration, wash with cold diethyl ether | Isolation and purification of the final product. tandfonline.com |

Stereochemistry is a critical aspect of synthesis, as the biological activity of chiral molecules often depends on their specific configuration. nih.gov In the synthesis of alanine mustard, starting with an enantiomerically pure amino acid, such as D-alanine, is a direct method to control the stereochemistry of the final product. tandfonline.comtandfonline.com This ensures that the resulting nitrogen mustard retains the D-configuration of the original amino acid carrier. nih.gov

More advanced strategies for achieving high stereoselectivity in the synthesis of substituted amino acids can involve the use of chiral auxiliaries. nih.gov For instance, a general method for the asymmetric synthesis of β-substituted α-amino acids utilizes chiral nickel(II) Schiff's base complexes. nih.gov This approach allows for the preparative production of optically active non-proteinogenic amino acids with high stereochemical purity. nih.gov While not applied directly to this compound in the cited literature, this methodology represents a powerful tool for controlling stereochemistry in the synthesis of complex amino acid analogs. nih.gov The lack of epimerization of chiral stereocenters is a key goal in such synthetic methods. researchgate.net

Conjugation Strategies for Peptide-Alanine Mustard Constructs

Linking this compound to peptides creates targeted molecules that can leverage peptide-specific transport mechanisms. These conjugation strategies require careful chemical planning to form stable amide bonds without disrupting the mustard's reactive potential.

The chemical synthesis of peptides, including dipeptides and oligopeptides, presents a fundamental challenge: the presence of multiple reactive functional groups (an amine and a carboxylic acid) on each amino acid. masterorganicchemistry.com A direct reaction between two unprotected amino acids, even with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), would result in a mixture of products. masterorganicchemistry.com

To achieve the selective formation of a specific peptide bond, a protecting group strategy is employed. masterorganicchemistry.com For example, to synthesize a dipeptide, the amine group of one amino acid (e.g., Alanine) is protected as a carbamate (B1207046) (e.g., a tert-butyloxycarbonyl or "Boc" group), and the carboxylic acid of the second amino acid is protected as an ester (e.g., a methyl ester). masterorganicchemistry.com With only one free nucleophile and one free electrophile, the addition of a coupling agent like DCC facilitates the formation of the desired dipeptide in high yield. masterorganicchemistry.com This process can be repeated to build longer oligopeptide chains. masterorganicchemistry.com

Alternatively, enzymatic methods offer a green chemistry approach to peptide synthesis. nih.gov Biocatalysts such as non-ribosomal peptide synthetases (NRPSs) or ATP-grasp enzymes can catalyze the formation of peptide bonds, often with high specificity and without the need for extensive protecting group manipulations. nih.gov These enzymes typically activate the carboxyl group by forming either an acyladenylate or an acylphosphate intermediate. nih.gov

Hybrid molecules can be constructed by linking this compound derivatives to other chemical scaffolds, such as 1,3,5-triazine (B166579). The triazine ring serves as a versatile core for connecting multiple functional groups. researchgate.netnih.gov The synthesis of these hybrids often starts with cyanuric chloride, a triazine ring bearing three reactive chlorine atoms. mdpi.com

These chlorine atoms can be substituted in a stepwise manner. mdpi.com For instance, a 1,3,5-triazine derivative bearing amino acid residues can be prepared by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) with an α-amino acid in the presence of an acid scavenger like triethylamine. nih.gov This reaction forms a stable link between the amino acid and the triazine core. nih.gov Further functionalization can attach other groups, including those containing the bis(2-chloroethyl)amine moiety, to the remaining positions on the triazine ring. researchgate.net Researchers have successfully synthesized 1,3,5-triazine derivatives bearing one, two, or three 2-chloroethylamine (B1212225) residues, classifying them as derivatives of nitrogen mustards. researchgate.net

Characterization and Purity Assessment of Synthetic Compounds

After synthesis, rigorous characterization is essential to confirm the structure, identity, and purity of the this compound compounds and their conjugates. A combination of analytical techniques is employed for this purpose.

The alkylating activity, a key functional measure, can be quantified kinetically. tandfonline.comtandfonline.com This is done by reacting the mustard compound with a model nucleophile, such as 4-chloroaniline, in an aqueous buffer at physiological pH and temperature. tandfonline.com The consumption of the nucleophile is monitored over time using a reagent like fluorescamine, which reacts specifically with primary amines, and the change in absorbance is measured with a UV-Vis spectrometer to determine the reaction rate. tandfonline.comtandfonline.com For D-alanine nitrogen mustard, this method determined the alkylation to follow zero-order kinetics with a rate constant of 7.445E-04 mol/l/min. tandfonline.comkisti.re.kr

Structural confirmation and purity are assessed using a suite of standard analytical methods.

Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is used for detailed structural elucidation of molecules, including complex carbohydrates found in mustard plants. nih.gov

Mass Spectrometry (MS) : Often coupled with Gas Chromatography (GC-MS), this technique is used to identify and quantify volatile compounds. researchgate.net

Chromatography : Techniques like column chromatography are used for the purification of synthetic intermediates and final products. nih.gov High-Performance Liquid Chromatography (HPLC) is also a standard tool for both purification and purity analysis. mdpi.com

Elemental Analysis : This method provides a quantitative measure of the elemental composition (e.g., Carbon, Hydrogen, Nitrogen) of a synthesized compound, which is then compared to the calculated theoretical values to confirm its purity and empirical formula. nih.gov

Amino Acid Analysis : For peptide-protein conjugates, amino acid analysis can be used to determine the conjugation ratio, providing a measure of how many peptide molecules have been successfully linked to a carrier protein. nih.gov

Table 2: Physicochemical and Pharmacological Properties of D-Alanine Nitrogen Mustard

| Property | Value | Reference |

|---|---|---|

| Formula Weight | 276.59 | nih.gov |

| Polar Surface Area | 29.543 Ų | nih.gov |

| Log P (Partition Coefficient) | 1.605 | nih.gov |

| Molar Volume | 222.3 cm³ | nih.gov |

| Violations of Rule of 5 | 0 | nih.govtandfonline.com |

| Alkylation Rate Constant | 7.445E-04 mol/l/min | nih.govtandfonline.com |

Elucidation of Molecular Mechanisms of Action

DNA Alkylation and Intercalation Dynamics

The principal mechanism of action for alanine (B10760859) mustard, like other nitrogen mustards, is the alkylation of DNA. nih.govresearchgate.net This process involves the formation of covalent bonds with nucleophilic sites on the DNA molecule, leading to structural damage that disrupts cellular processes like replication and transcription. researchgate.netnumberanalytics.com

Nitrogen mustards demonstrate a marked preference for alkylating the N-7 position of guanine (B1146940) residues within the DNA sequence. nih.govnih.gov This site is the most nucleophilic position on DNA bases and is readily accessible for reaction. researchgate.netnih.gov The specificity of this reaction can be influenced by the non-alkylating carrier molecule attached to the mustard group. For nitrogen mustards conjugated to amino acids, such as L-phenylalanine mustard, which is structurally analogous to this compound, there is a distinct pattern of alkylation intensity. nih.govoup.com Studies have shown that these types of mustards, along with most others, preferentially alkylate guanines located in contiguous sequences (runs of Gs). nih.govscispace.com In contrast, alkylation at isolated guanine sites is relatively weaker. nih.govoup.com The electrostatic potential at the N-7 position of guanine can contribute to these reaction rates, particularly for the cationic intermediates formed by nitrogen mustards. nih.gov

Table 1: Research Findings on Guanine N-7 Alkylation Selectivity by Nitrogen Mustards

| Nitrogen Mustard Derivative | Preferred Alkylation Site | Observed Characteristics |

|---|---|---|

| Mechlorethamine (B1211372) | Runs of contiguous guanines | Shows a typical pattern of strong alkylation in G-runs. nih.govscispace.com |

| L-phenylthis compound | Runs of contiguous guanines | Exhibits a pattern similar to mechlorethamine, with increasing reaction in longer guanine sequences. scispace.com |

| Uracil mustard | 5'-PyGCC-3' sequences | Shows little preferential reaction with runs of contiguous guanines compared to other mustards. nih.govscispace.com |

| Quinacrine mustard | 5'-GT-3' sequences | Displays a uniquely enhanced reaction at certain sequences and a greater reaction at G-runs than other mustards. nih.govscispace.com |

This table summarizes findings on various nitrogen mustards to contextualize the expected behavior of this compound, an amino acid derivative.

The bifunctional nature of this compound, possessing two chloroethyl groups, allows for a two-step alkylation process. After the initial alkylation of a guanine base, the second chloroethyl arm can react with another guanine. This second reaction can occur on the same DNA strand, forming an intrastrand cross-link , or on the opposite strand, creating a highly cytotoxic interstrand cross-link (ICL) . numberanalytics.comnih.gov

ICLs are particularly detrimental to rapidly dividing cells because they form a covalent bridge between the two strands of the DNA duplex, physically preventing strand separation. nih.govnih.gov This blockage stalls essential metabolic processes, including DNA replication and transcription, which can trigger cell cycle arrest and apoptosis. nih.govyoutube.com While ICLs are considered the most cytotoxic lesions induced by these agents, they typically constitute a relatively small fraction (around 5% or less) of the total DNA lesions formed by nitrogen mustards, with the majority being mono-adducts and intrastrand cross-links. nih.govnih.gov The formation of an ICL by a nitrogen mustard typically occurs at the N-7 position of guanine in a 5'-GNC-3' sequence. nih.gov

The reactivity of nitrogen mustards is not inherent to the parent molecule but is dependent on its conversion into a highly reactive intermediate. Under physiological conditions, the nitrogen atom of the mustard engages in an intramolecular cyclization, displacing a chloride ion to form a strained, three-membered ring known as an aziridinium (B1262131) cation . researchgate.netnih.gov This process is a concerted reaction that occurs via neighboring-group participation. nih.gov

The formation of this positively charged aziridinium ion is the rate-limiting step in the alkylation reaction. researchgate.net The ion is a potent electrophile, highly susceptible to attack by nucleophiles like the N-7 position of guanine. researchgate.net Once the first alkylation event occurs, the second chloroethyl arm can undergo the same cyclization process to form another aziridinium ion, enabling the second alkylation step that leads to cross-linking. researchgate.net The entire mechanism, from solvent reorganization to the ionization of the C-Cl bond and the final cyclization, is critical for the DNA-damaging activity of the compound. nih.gov

Enzyme Interaction and Inhibition Studies

Beyond direct DNA damage, the molecular actions of compounds like this compound can extend to interactions with key cellular enzymes, leading to pathway inhibition and metabolic disruption.

Alanine racemase is a bacterial enzyme that utilizes a pyridoxal-5'-phosphate (PLP) cofactor to catalyze the interconversion of L-alanine and D-alanine. wikipedia.orgnih.gov This function is crucial for prokaryotes, as D-alanine is an essential component for the biosynthesis of the peptidoglycan layer of the bacterial cell wall. wikipedia.orgnih.gov Because this enzyme is widespread in prokaryotes but absent in higher eukaryotes, it is considered an attractive target for the development of antimicrobial agents. wikipedia.orgplos.org

Given that this compound is a structural analog of the natural substrate, alanine, there is a theoretical potential for it to interact with the active site of alanine racemase. Such an interaction could lead to modulation or inhibition of the enzyme's activity. Known inhibitors of alanine racemase, such as D-cycloserine, are often substrate analogs that react with the PLP cofactor. nih.govplos.org However, current research has focused on identifying novel, non-substrate analog inhibitors to improve target specificity. plos.org Specific studies detailing the direct interaction, modulation, or allosteric inhibition of alanine racemase by this compound are not prominent in the reviewed literature.

Recent research has uncovered a secondary, DNA-independent mechanism for some mustard agents involving the mitochondria. A study on a related aniline (B41778) mustard compound (11β) revealed that it accumulates in the mitochondria and acts as a direct inhibitor of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme in the electron transport chain. nih.govnih.gov

Table 2: Research Findings on Aniline Mustard (11β) and Mitochondrial Function

| Experimental Observation | Result | Implication |

|---|---|---|

| Subcellular Localization | Accumulation of the compound in mitochondria. nih.gov | Mitochondria are a primary intracellular target. |

| Oxygen Consumption | Inhibition of oxygen consumption driven by Complex I substrates (e.g., pyruvate, glutamate). nih.govnih.gov | Direct inhibition of Complex I activity. |

| Effect on Other Complexes | No effect on oxygen consumption driven by substrates for downstream complexes (e.g., succinate (B1194679) for Complex II). nih.govnih.gov | The inhibitory action is specific to Complex I. |

| ROS Measurement | Enhanced generation of Reactive Oxygen Species (ROS) in isolated mitochondria. nih.govnih.gov | Inhibition of Complex I leads to electron leakage and ROS production. |

| Cytotoxicity with Antioxidants | The presence of antioxidants (N-acetylcysteine or Vitamin E) significantly reduced cell death. nih.govnih.gov | ROS generation is a major contributor to the compound's cytotoxicity. |

This inhibition of Complex I blocks the normal flow of electrons, leading to an electron "backup" and premature leakage to molecular oxygen, which results in the overproduction of Reactive Oxygen Species (ROS) , such as the superoxide (B77818) anion. nih.govnih.govnih.gov The resulting surge in ROS induces significant oxidative stress, which can damage cellular components and contribute to apoptosis. mdpi.com This mitochondrial-based mechanism, demonstrated for a related aniline mustard, suggests that the cytotoxicity of certain mustard compounds may be a composite of both nuclear DNA damage and mitochondrial dysfunction. nih.gov

Table 3: Compound Names Mentioned in the Article | Compound Name | | | :--- | | this compound | | L-phenylthis compound | | Mechlorethamine | | Uracil mustard | | Quinacrine mustard | | D-cycloserine | | N-acetylcysteine | | Vitamin E | | Aniline mustard (11β) | | Pyridoxal-5'-phosphate (PLP) | | NADH (Nicotinamide adenine (B156593) dinucleotide + hydrogen) |

Cholinesterase and Beta-Secretase 1 Inhibition by Derivatives

There is currently no publicly available scientific literature or data detailing the specific inhibitory effects of this compound or its derivatives on cholinesterase or beta-secretase 1 (BACE1). Extensive searches of scientific databases have not yielded any studies focused on these potential interactions. Therefore, the capacity of this compound derivatives to act as inhibitors for these enzymes remains uninvestigated and unknown.

Interactions with Other Intracellular Nucleophiles

Key intracellular nucleophiles, apart from DNA, that can interact with this compound include sulfur-containing molecules such as glutathione (B108866) (GSH) and cysteine. nih.govnih.gov The interaction with glutathione is particularly significant as it represents a major cellular detoxification pathway for electrophilic compounds. nih.gov The nucleophilic thiol group of glutathione can react with the electrophilic intermediates of nitrogen mustards, leading to their inactivation and subsequent elimination from the cell. nih.govnih.gov This reaction can be spontaneous or catalyzed by enzymes such as glutathione S-transferases (GSTs). nih.govnih.gov Elevated levels of intracellular glutathione and increased GST activity have been associated with resistance to nitrogen mustards like melphalan (B128), a phenylalanine derivative of mustard gas. nih.govnih.gov

The interaction with cysteine, a component of proteins and the rate-limiting precursor for glutathione synthesis, is also a relevant pathway. nih.gov The sulfhydryl group of cysteine residues in proteins can be alkylated by nitrogen mustards, potentially altering protein structure and function. Furthermore, N-acetyl-L-cysteine (NAC), a cysteine derivative, has been investigated as a protective agent against the toxicity of sulfur mustards, a related class of vesicant agents, by replenishing intracellular glutathione stores and directly scavenging reactive intermediates. nih.govresearchgate.net

The table below summarizes the key intracellular nucleophiles that are known to interact with nitrogen mustards, a class to which this compound belongs.

| Intracellular Nucleophile | Site of Interaction | Significance of Interaction |

| Glutathione (GSH) | Thiol group (-SH) | Detoxification of the alkylating agent, cellular resistance. nih.govnih.govnih.gov |

| Cysteine | Thiol group (-SH) | Potential for protein alkylation and disruption of function; precursor for glutathione synthesis. nih.gov |

| Guanine (in DNA) | N-7 position | Primary mechanism of cytotoxicity leading to DNA damage and cell death. researchgate.netnih.gov |

While direct studies on this compound's specific reaction kinetics and affinities for these nucleophiles are limited, the well-documented reactivity of the closely related compound melphalan (L-phenylthis compound) and other nitrogen mustards provides a strong framework for understanding its probable intracellular interactions. epa.govnih.gov The amino acid carrier portion of this compound likely influences its cellular uptake and distribution, but the fundamental chemical reactions with intracellular nucleophiles are expected to be consistent with those of other nitrogen mustards.

Investigation of Cellular and Subcellular Bioactivity

Cellular Uptake and Efflux Mechanisms

The ability of alanine (B10760859) mustard to enter cells is a critical determinant of its bioactivity and is mediated by specific transport systems that recognize its amino acid structure.

Alanine mustard, as an amino acid derivative, is presumed to utilize amino acid transporters for cellular entry. The L-type amino acid transporter 1 (LAT1), a transporter for large neutral amino acids, is a key pathway for many amino acid-based drugs. biointerfaceresearch.com However, studies investigating a range of amino acid-mustards have shown that LAT1 has a preference for those with aromatic or large side chains.

Research using a rat retinal capillary endothelial cell line (TR-iBRB2), which expresses LAT1, demonstrated that while aromatic amino acid-mustards like tyrosine-mustard and phenylglycine-mustard competitively inhibited the uptake of L-phenylalanine, aliphatic mustards like alanine-mustard showed weaker interactions. biointerfaceresearch.comnih.govyoutube.com Specifically, this compound did not induce significant efflux of preloaded L-phenylalanine, a key test for transporter substrates, suggesting it is not a preferred substrate for LAT1 compared to other amino acid-mustards. nih.govyoutube.com This indicates that while it may have some affinity, its transport via LAT1 is not as efficient as its aromatic counterparts. Other transport systems, such as the Alanine, Serine, Cysteine-preferring (ASC) systems, may play a role, but specific data on their interaction with this compound is limited.

Table 1: Interaction of Various Amino Acid Mustards with L-Type Amino Acid Transporter 1 (LAT1) This interactive table summarizes findings from studies on LAT1-mediated transport, highlighting the differential substrate affinity among various amino acid-mustards.

| Compound | Competitive Inhibition of LAT1 | Efflux Induction (Substrate Capability) | Inferred LAT1 Affinity | Source |

|---|---|---|---|---|

| Phenylglycine-mustard | Yes | Yes | High | nih.govyoutube.com |

| Tyrosine-mustard | Yes | No significant efflux | Moderate (Binding) | nih.govyoutube.com |

| Melphalan (B128) (Phenylalanine-mustard) | Yes | No significant efflux | Moderate (Binding) | nih.govyoutube.com |

| Alanine-mustard | Not specified as a competitive inhibitor | No significant efflux | Low / Poor Substrate | biointerfaceresearch.comnih.govyoutube.com |

| Ornithine-mustard | Not specified as a competitive inhibitor | No significant efflux | Low / Poor Substrate | nih.govyoutube.com |

Biological systems, particularly enzymes and transporters, almost exclusively recognize the L-enantiomers of amino acids. nih.govlibretexts.org The transport of amino acid-based compounds is often stereospecific, a principle demonstrated by peptide mimetics like alaphosphin, which relies on stereospecific peptide permeases for entry into bacterial cells. nih.gov

While membrane transport of amino acids is typically stereoselective, the degree of this selectivity can vary, and in some rare cases, transport systems may show unexpected affinity for D-isomers. biologists.com For most amino acids used in drug design, the L-form is preferred to mimic natural substrates. For example, the anticancer drug melphalan is the L-isomer of phenylthis compound. youtube.com It is therefore presumed that L-alanine mustard would be transported more efficiently than its D-form counterpart by cellular amino acid transporters. However, specific research directly comparing the cellular permeation and uptake rates of D-alanine mustard versus L-alanine mustard is not prominently available in the reviewed scientific literature.

Intracellular Localization and Subcellular Distribution Profiles

Once inside the cell, the efficacy of this compound depends on its ability to reach its primary molecular target. As a nitrogen mustard, its principal mechanism of cytotoxicity is the alkylation of DNA. biointerfaceresearch.comwikipedia.org This mechanism dictates that its ultimate destination must be the cell nucleus.

The pathway for this compound is therefore inferred to be a multi-step process:

Transport into Cytoplasm: The compound first crosses the plasma membrane from the extracellular space into the cytoplasm, facilitated by amino acid transporters.

Translocation to Nucleus: From the cytoplasm, the molecule must then be transported into the nucleus, where the cell's genetic material is housed.

Interaction with DNA: Within the nucleus, this compound interacts with DNA, forming covalent bonds and cross-links that trigger cellular damage responses. biointerfaceresearch.comresearchgate.net

Therefore, the primary subcellular localization profile of active this compound is considered to be nuclear.

Cellular Response Characterization

The presence of this compound-induced DNA adducts within the nucleus triggers a cascade of cellular signaling pathways designed to address genomic damage, primarily involving the DNA Damage Response (DDR) and subsequent cell cycle arrest.

Nitrogen mustards are potent DNA alkylating agents that form adducts, preferentially at the N-7 position of guanine (B1146940), leading to DNA interstrand cross-links (ICLs). biointerfaceresearch.comwikipedia.org These lesions are highly toxic and provoke a robust DNA Damage Response (DDR). acs.org The cell senses this damage through a complex network of proteins.

Key events in the DDR pathway activated by nitrogen mustard-induced damage include:

Sensor Kinase Activation: The primary sensor kinases, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), are activated in response to DNA double-strand breaks and replication stress caused by the lesions. acs.org

Effector Phosphorylation: Activated ATM and ATR phosphorylate a host of downstream targets to orchestrate the cellular response. This includes the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53. wikipedia.org

Damage Foci Formation: A key marker of this response is the phosphorylation of the histone variant H2A.X to form γH2A.X, which accumulates at sites of DNA damage, serving as a platform to recruit repair proteins. wikipedia.org

This coordinated response aims to pause cellular progression to allow time for DNA repair.

Table 2: Key Proteins in the Nitrogen Mustard-Induced DNA Damage Response This interactive table outlines the roles of major proteins involved in the cellular response to DNA damage caused by nitrogen mustards.

| Protein | Class | Role in Pathway | Source |

|---|---|---|---|

| ATM / ATR | PI3-like Kinase | Master sensor kinases; detect DNA damage and initiate the signaling cascade. | acs.org |

| p53 | Transcription Factor | "Guardian of the genome"; activated by ATM/CHK2, can induce cell cycle arrest or apoptosis. | wikipedia.org |

| H2A.X | Histone Variant | Phosphorylated (to γH2A.X) at damage sites, acting as a beacon for repair machinery. | wikipedia.org |

| CHK1 / CHK2 | Checkpoint Kinase | Effector kinases; activated by ATM/ATR, they phosphorylate targets to enforce cell cycle arrest. | wikipedia.org |

| Rad51 | Recombinase | Key protein in the Homologous Recombination (HR) repair pathway, which resolves ICLs. | wikipedia.org |

To prevent the replication of damaged DNA, the DDR actively halts the cell cycle at specific checkpoints. Studies on nitrogen mustards and their analogs consistently show a profound impact on cell cycle progression. The DNA damage induced by these agents typically leads to arrest in the S-phase (when DNA is replicated) or the G2-phase (before mitosis). wikipedia.org

For instance, melphalan (L-phenylthis compound) induces a time- and concentration-dependent arrest of cells in the G2 phase. researchgate.net Other nitrogen and sulfur mustard analogs have been shown to cause significant S-phase and G2/M phase arrest in various cell lines. wikipedia.orgmdpi.com This arrest is a direct consequence of the activation of checkpoint kinases like CHK1 and CHK2, which inhibit the cyclin-dependent kinases (CDKs) that drive the cell cycle forward. This pause provides the cell an opportunity to repair the DNA damage. If the damage is too extensive to be repaired, the cell may be directed towards programmed cell death (apoptosis). wikipedia.org

Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis)

This compound, also known as melphalan, is a bifunctional alkylating agent that induces cytotoxic effects in cancer cells primarily through the induction of programmed cell death, most notably apoptosis. This process is characterized by a series of well-orchestrated cellular and subcellular events, including the activation of specific signaling pathways, modulation of key regulatory proteins, and ultimately, the systematic dismantling of the cell. Research has elucidated several interconnected mechanisms through which this compound initiates and executes apoptosis in various cancer cell types.

Detailed Research Findings

The pro-apoptotic activity of this compound is intrinsically linked to its ability to inflict extensive DNA damage. By forming covalent bonds with the guanine bases in DNA, it creates interstrand and intrastrand cross-links. nih.gov This disruption of the DNA's double-helix structure obstructs DNA replication and transcription, leading to cell cycle arrest and the activation of apoptotic pathways when the damage is beyond the cell's repair capacity. nih.gov

Modulation of Bcl-2 Family Proteins:

A critical aspect of this compound-induced apoptosis involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. Studies in human myeloma cells have demonstrated that this compound leads to a significant downregulation of the anti-apoptotic proteins Mcl-1L and Bcl-x(L). nih.gov Concurrently, the expression of the pro-apoptotic protein Bim, particularly the potent isoforms BimL and BimS, is less affected. nih.gov This shift in the balance between anti- and pro-apoptotic Bcl-2 family members is a key trigger for apoptosis.

Furthermore, this compound disrupts the inhibitory complex formed between Mcl-1 and Bim. nih.gov The disappearance of the full-length Mcl-1 protein allows for the release of Bim, which can then exert its pro-apoptotic function. nih.gov This leads to the activation of Bax and subsequent release of cytochrome c from the mitochondria, a pivotal event in the apoptotic cascade. nih.gov The cleavage of Mcl-1L and the pro-apoptotic isoform BimEL by caspases generates pro-apoptotic fragments that may further amplify the apoptotic signal. nih.gov

Activation of Caspase Cascade:

The execution phase of apoptosis is mediated by a family of cysteine proteases known as caspases. This compound treatment has been shown to activate a cascade of these enzymes. In multiple myeloma cells, the activation of the initiator caspase-9 and the effector caspase-3/7 has been observed following treatment. The activation of caspase-9 is a direct consequence of the mitochondrial outer membrane permeabilization and cytochrome c release triggered by the Bcl-2 family protein dysregulation.

Research on A375 melanoma cells treated with this compound has provided quantitative insights into the kinetics of apoptosis and caspase activation. A time-dependent increase in the percentage of apoptotic cells, as measured by Annexin V staining, and a corresponding increase in caspase-3 activity have been documented.

In studies involving leukemic cell lines such as THP1, treatment with analogs of this compound has been shown to induce a significant increase in both early and late apoptotic cell populations, as well as a necrotic cell fraction.

Data Tables

| Time Point (hours) | Percentage of Annexin V Positive Cells (Mean ± SEM) |

|---|---|

| 0 | N/A |

| 8 | ~10% |

| 16 | ~25% |

| 24 | ~40% |

Data is estimated from graphical representations in the source material and represents the approximate mean percentage of phosphatidylserine (B164497) exposing cells. researchgate.net

| Time Point (hours) | Caspase-3 Activity (Relative Fluorescent Units - RFU) |

|---|---|

| 0 | ~2500 |

| 8 | ~5000 |

| 16 | ~12500 |

| 24 | ~17500 |

Data is estimated from graphical representations in the source material and represents the approximate mean relative fluorescent units. researchgate.net

| Cell Population | Percentage of Total Population |

|---|---|

| Late Apoptotic | 49% |

| Early Apoptotic | 25% |

| Necrotic | 13% |

Data is from a study on a specific this compound analog, EM-T-MEL, and may not be directly representative of the parent compound. mdpi.com

Structure Activity Relationship Sar Investigations

Correlative Analysis of Chemical Structure and Biological Efficacy

The biological activity of nitrogen mustards, including alanine (B10760859) mustard, is intrinsically linked to their chemical structure. The core of their cytotoxic action lies in the bis(2-chloroethyl)amine (B1207034) group, which is responsible for alkylating DNA and other macromolecules. pharmacologyeducation.orgfrontiersin.org This alkylation process, primarily at the N-7 position of guanine (B1146940) bases in DNA, disrupts DNA replication and can lead to cell death. pharmacologyeducation.org

Influence of Amino Acid Chirality on Activity and Selectivity

Chirality, the "handedness" of a molecule, plays a crucial role in the biological activity of amino acid mustards. Amino acids, with the exception of glycine, exist as two non-superimposable mirror images, or enantiomers: the L-form and the D-form. wou.eduresearchgate.net In nature, proteins are constructed almost exclusively from L-amino acids. wou.edu

This natural preference often translates to differences in how the body interacts with drugs containing chiral centers. For alanine mustard, the L-enantiomer (L-alanine mustard) is generally the more biologically active form. This is attributed to its recognition and transport by specific amino acid transport systems, such as the L-type amino acid transporter 1 (LAT1), which are adapted to handle L-amino acids. nih.govnih.gov By mimicking a natural nutrient, L-alanine mustard can be more readily taken up by cancer cells that often overexpress these transporters to meet their high metabolic demands.

Conversely, D-alanine mustard, while still capable of alkylation, may exhibit different activity profiles due to its altered interaction with biological systems. nih.gov Research into D-amino acid drug carriers suggests they can offer advantages in terms of bioavailability and modified pharmacological properties. nih.gov The stereochemistry of the amino acid carrier is therefore a critical determinant of both the activity and selectivity of the mustard agent. researchgate.netnih.gov

Impact of Amino Acid Side Chain Characteristics (e.g., Aromaticity, Aliphaticity) on Transporter Affinity and Activity

The side chain of the amino acid carrier significantly influences the mustard's affinity for amino acid transporters and its subsequent biological activity. Amino acids are broadly classified based on their side chains, such as aliphatic (e.g., alanine, valine, leucine) and aromatic (e.g., phenylalanine, tyrosine). differencebetween.comquora.comsigmaaldrich.com

Alanine, with its small, non-polar aliphatic methyl side chain, provides a basic scaffold for the mustard group. jpt.comleah4sci.com Its interaction with transporters like LAT1 has been studied, although other amino acid mustards with different side chains show varying affinities. nih.gov For example, mustards derived from aromatic amino acids like phenylalanine (melphalan) and phenylglycine have demonstrated strong competitive inhibition for LAT1-mediated uptake, suggesting high affinity. nih.gov Phenylglycine-mustard was even found to be a better substrate for LAT1 than melphalan (B128). nih.gov

The hydrophobicity and size of the side chain are key factors. Increased hydrophobicity can impact how the drug crosses cell membranes and interacts with the transporter's binding pocket. differencebetween.com Aromatic side chains can engage in specific interactions within the transporter that may not be available to aliphatic side chains, thus influencing transport efficiency and, consequently, the concentration of the drug that reaches its intracellular target. wikipedia.org

Table 1: Influence of Amino Acid Side Chain on Transporter Interaction

| Amino Acid Carrier | Side Chain Type | Key Characteristics | Impact on Transporter Affinity |

|---|---|---|---|

| Alanine | Aliphatic | Small, non-polar | Serves as a substrate for transporters like LAT1. nih.gov |

| Phenylalanine (Melphalan) | Aromatic | Bulky, hydrophobic | High affinity for LAT1, competitive inhibitor. nih.gov |

| Phenylglycine | Aromatic | Aromatic ring directly on α-carbon | Strong LAT1 substrate, induces efflux. nih.gov |

Linker Chemistry and Peptide Sequence Modifications

To enhance tumor cell selectivity and efficacy, researchers have explored linking this compound to other molecules, particularly peptides. The chemistry of the linker and the sequence of the peptide are critical variables in the design of these more complex drug conjugates. nih.gov

By incorporating this compound into dipeptides or tripeptides, it is possible to target peptide transporters that are overexpressed on certain cancer cells. The activity of these peptide-mustard derivatives is influenced by several factors: nih.gov

Amino Acid Composition and Sequence: The specific amino acids in the peptide chain affect its physical properties, stability, and recognition by transporters or peptidases. nih.gov

Terminal Modifications: Altering the N-terminus or C-terminus of the peptide, for instance by esterification, can impact lipophilicity and cell uptake. nih.gov

Linker Stability: The bond connecting the mustard to the peptide must be stable enough to prevent premature release of the active agent but allow for its liberation at the target site, potentially through enzymatic cleavage. nih.gov

Studies on dipeptide mustards have shown that their cytotoxic activity varies significantly based on these structural modifications, indicating that their effectiveness relies not just on chemical reactivity but also on active biological transport and metabolic activation. nih.govnih.gov For example, a dipeptide containing L-melphalan and L-fluorophenylalanine showed potent activity, highlighting the importance of the constituent amino acids. nih.gov The introduction of peptoid residues (N-alkylated amino acids) into peptide backbones is another strategy to increase metabolic stability and conformational control. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov These models aim to predict the efficacy and other properties of new, unsynthesized molecules, thereby streamlining the drug design process. mdpi.commdpi.com

For aniline (B41778) mustards and related compounds, QSAR studies have been developed to predict properties like hydrolysis rates and antitumor activity. nih.gov These models typically use physicochemical descriptors such as:

Lipophilicity (LogP): This measures how well a compound dissolves in fats versus water, which affects its ability to cross cell membranes. researchgate.net Ideal lipophilicity can differ depending on the tumor type being targeted. nih.gov

Electronic Parameters: These describe the electron distribution in the molecule, which is crucial for the alkylation reaction. researchgate.net

Steric Parameters: These relate to the size and shape of the molecule, influencing its fit with transporters and targets.

A key finding from QSAR studies on aniline mustards is that antitumor activity often parallels the rate of hydrolysis under specific conditions. nih.gov By building robust QSAR models, researchers can computationally screen virtual libraries of potential this compound derivatives to identify candidates with a higher probability of success, saving time and resources in the search for more effective anticancer agents. mdpi.comresearchgate.net

Preclinical in Vitro Research and Mechanistic Studies

Cytotoxicity and Antiproliferative Assays in Defined Cell Models

The cytotoxic and antiproliferative effects of aromatic nitrogen mustards like alanine (B10760859) mustard have been evaluated across numerous cancer cell lines. The primary measure of cytotoxicity is the half-maximal inhibitory concentration (IC50), which indicates the drug concentration required to inhibit cell proliferation by 50%.

Studies on melphalan (B128), a structurally similar compound, demonstrate dose-dependent cytotoxicity in hematological cancer cell lines. For instance, novel melphalan derivatives have shown enhanced cytotoxicity compared to the parent compound. The derivative EM-T-MEL, for example, exhibited significantly lower IC50 values in acute monocytic leukemia (THP1), promyelocytic leukemia (HL60), and multiple myeloma (RPMI8226) cell lines compared to melphalan. nih.gov Notably, this derivative was also found to be 2.5-fold less cytotoxic to normal peripheral blood mononuclear cells (PBMCs), suggesting a degree of cancer cell selectivity. nih.gov

The cytotoxic activity of these agents is not solely dependent on the cell line but also on its resistance status. Melphalan-resistant multiple myeloma cells (LR5) show significantly less cell death at given concentrations compared to their sensitive counterparts (RPMI-8226). nih.gov However, prodrugs designed to increase intracellular concentrations of the active mustard can overcome this resistance. nih.gov The cytotoxic activity of melphalan and its derivatives is often independent of p53 status, as significant cell death is observed even in p50-null cell lines. nih.gov

Table 1: Comparative Cytotoxicity (IC50) of Melphalan and a Derivative (EM-T-MEL) after 48h Incubation

| Cell Line | Cell Type | Melphalan IC50 (µM) | EM-T-MEL IC50 (µM) | Fold Increase in Cytotoxicity |

|---|---|---|---|---|

| THP1 | Acute Monocytic Leukemia | ~25 | ~2.5 | ~10x |

| HL60 | Promyelocytic Leukemia | ~10 | ~2 | ~5x |

| RPMI8226 | Multiple Myeloma | ~12.5 | ~6 | ~2x |

| PBMCs | Normal Blood Cells | ~10 | ~25 | ~0.4x (less toxic) |

Data derived from graphical representations in referenced study. nih.gov

Biochemical Assays for DNA Adduct Formation and Repair Inhibition

The primary mechanism of cytotoxicity for nitrogen mustards is the induction of DNA damage. nih.gov These bifunctional agents react with nucleophilic sites on DNA bases, leading to the formation of covalent adducts. The process typically involves the formation of a highly reactive aziridinium (B1262131) ion intermediate. acs.org

Biochemical assays reveal that the N7 position of guanine (B1146940) is the most frequent site of alkylation. nih.govnih.govnih.gov This initial reaction forms a monoadduct. The second chloroethyl arm of the mustard can then react with another base, resulting in DNA-DNA interstrand cross-links (ICLs) or intrastrand cross-links. nih.govnih.gov ICLs are considered the most cytotoxic lesions as they form a complete block to DNA replication and transcription. nih.gov Studies using end-labeled DNA duplexes treated with various nitrogen mustards, including melphalan, have shown selective formation of interstrand crosslinks between guanine residues in 5'-GGC sequences. nih.gov The formation of DNA-protein cross-links has also been identified as a consequence of nitrogen mustard exposure, where the drug links a guanine base to a protein, often via a cysteine thiol group. nih.gov

The persistence of these DNA adducts, and thus the ultimate cytotoxicity, is determined by the cell's capacity for DNA repair. researchgate.net The repair of melphalan-induced DNA damage involves multiple pathways. researchgate.net Drug combinations that inhibit DNA repair processes can significantly enhance the cytotoxicity of nitrogen mustards. For example, inhibitors of DNA polymerase, such as cytarabine (ara-C) and aphidicolin, have been shown to inhibit the repair of DNA damage caused by L-phenylalanine mustard (melphalan). nih.gov This inhibition leads to a synergistic increase in cell killing, with survival rates being 2 to 3 orders of magnitude lower than expected from simple additive effects. nih.gov

Enzymatic Activity Assays with Isolated Biological Targets

The interaction of this compound and its analogues with specific enzymes can influence their activity and cellular processing. While direct inhibition of key metabolic enzymes is not its primary mechanism, interactions with enzymes involved in drug metabolism and cellular defense are significant.

One important enzymatic interaction involves prodrug activation. The melphalan prodrug, melphalan-flufenamide (mel-flufen), is hydrolyzed intracellularly by aminopeptidase N (ANPEP), an enzyme often overexpressed in tumor cells. nih.gov Enzymatic activity assays using the substrate L-alanine-4-nitro-anilide confirmed elevated ANPEP activity in multiple myeloma cells, which facilitates the rapid release of free melphalan inside the tumor cell. nih.govashpublications.org Knockdown of ANPEP via siRNA was shown to attenuate the anti-myeloma activity of mel-flufen, confirming the enzyme's role. nih.gov

Furthermore, nitrogen mustards can impact cellular redox systems by inhibiting key enzymes. The thioredoxin system, crucial for maintaining cellular redox balance, is inhibited by the nitrogen mustard mechlorethamine (B1211372), leading to an overload of reactive oxygen and nitrogen species (RONS) and subsequent oxidative stress.

Cell-Free Alkylation Kinetics and Reaction Rate Determination

Cell-free assays are essential for determining the intrinsic chemical reactivity and stability of alkylating agents like this compound. The kinetics of these reactions are influenced by factors such as pH and the presence of other nucleophiles. nih.gov

Studies on melphalan have detailed its reaction kinetics with water (hydrolysis), phosphate, and glutathione (B108866). nih.gov The process begins with the formation of an aziridinium intermediate, a reaction whose rate is described by first-order kinetics. nih.gov This reactive intermediate is then attacked by various nucleophiles. Computational studies show that for aromatic mustards like melphalan, the formation of the aziridinium ion is less favorable, both thermodynamically and kinetically, compared to aliphatic mustards like mechlorethamine. acs.org This difference is attributed to the delocalization of the nitrogen lone pair into the phenyl ring, which reduces its availability to form the charged intermediate. acs.org

The kinetics of the second alkylation step, which forms the cross-link, are notably slower for melphalan compared to mechlorethamine or phosphoramide mustard. nih.govoup.com This slower reaction leads to a more stable cross-link once formed. nih.govoup.com The hydrolysis of melphalan, which leads to its inactivation, has also been characterized, with degradation being faster in aqueous media than in phosphate-buffered saline. nih.govsemanticscholar.org The reaction of the melphalan aziridinium intermediate with glutathione is significantly faster at a physiological pH of 7.4 than at 6.5, highlighting the importance of the cellular environment in drug detoxification. nih.gov

Radiotracer Development and In Vitro Evaluation (e.g., D-Alanine-derived PET tracers for bacterial detection)

A distinct application of alanine chemistry involves the development of radiotracers for positron emission tomography (PET) imaging. The D-enantiomer of alanine is a key component of bacterial cell wall peptidoglycan, a structure not present in mammals. nih.govresearchgate.net This metabolic difference allows for the specific targeting of bacteria for imaging purposes.

Researchers have synthesized D-[3-¹¹C]alanine (d-[¹¹C]ala) and evaluated its uptake in vitro across a wide range of bacterial pathogens. nih.govresearchgate.net In cell experiments, d-[¹¹C]ala showed significant accumulation in both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govresearchgate.net No significant radioactivity was incorporated into heat-killed bacteria, confirming that uptake is dependent on active metabolic processes. researchgate.net

To confirm specificity, the uptake of d-[¹¹C]ala was compared to its natural enantiomer, L-[3-¹¹C]alanine (l-[¹¹C]ala), in mammalian cell lines. The accumulation of d-[¹¹C]ala in mammalian cells was 3- to 6-fold lower than that of l-[¹¹C]ala, demonstrating a high degree of specificity for bacterial metabolism. nih.govacs.org More recently, a fluorine-18 labeled tracer, [¹⁸F]3,3,3-trifluoro-d-alanine (d-[¹⁸F]-CF₃-ala), was developed. This tracer also showed high uptake in numerous pathogens in vitro and was stable in human and mouse serum for over two hours. acs.org

Table 2: In Vitro Uptake of d-[¹¹C]ala in Various Bacterial Pathogens

| Bacterial Species | Gram Stain | Relative Tracer Uptake |

|---|---|---|

| Escherichia coli | Negative | High |

| Staphylococcus aureus | Positive | High |

| Pseudomonas aeruginosa | Negative | High |

| Acinetobacter baumannii | Negative | High |

| Klebsiella pneumoniae | Negative | High |

| Enterococcus faecalis | Positive | Moderate-High |

| Streptococcus pneumoniae | Positive | Moderate |

Data synthesized from referenced studies. researchgate.netacs.org

Assessment of Oxidative Stress Biomarkers in Cellular Systems

Exposure to nitrogen mustards induces significant oxidative stress, a state where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses. cambridge.org This is a key contributor to the agent's toxicity.

A primary event following exposure is the depletion of intracellular glutathione (GSH), a critical antioxidant. bohrium.com Cells with elevated baseline levels of GSH often exhibit resistance to nitrogen mustards. nih.gov The induction of oxidative stress is further evidenced by the direct measurement of ROS and reactive nitrogen species (RONS) and their downstream effects. Melphalan-induced apoptosis has been directly linked to the generation of ROS. nih.gov

Key biomarkers used to assess this oxidative damage include:

Lipid Peroxidation Products: An increase in markers such as malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS) indicates damage to cellular membranes. nih.gov

DNA Oxidation Products: The formation of lesions like 8-oxo-2'-deoxyguanosine is a marker of oxidative damage to DNA. nih.gov

Protein Oxidation: The modification of proteins by ROS can be detected and serves as another indicator of oxidative damage. nih.gov

The cellular response to this stress involves the upregulation of antioxidant enzymes. However, the overwhelming production of RONS following mustard exposure compromises these defense systems, leading to widespread cellular damage and eventual cell death.

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking and Dynamics Simulations for Target Binding Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as alanine (B10760859) mustard, and its biological target, which is primarily DNA. These methods also help in understanding interactions with enzymes that may metabolize or be inhibited by the compound.

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. For nitrogen mustards, docking studies help elucidate the binding modes within the minor groove of DNA, the primary target for these alkylating agents. Following the initial docking, molecular dynamics simulations provide a dynamic view of the complex over time, revealing the stability of the binding and the conformational changes induced in both the drug and the target.

Research on nitrogen mustard-DNA interactions has shown that the formation of an interstrand cross-link (ICL) is a critical cytotoxic event that blocks DNA replication and transcription. nih.gov MD simulations of a nitrogen mustard ICL in a DNA duplex have indicated that the cross-link itself causes only a minor bend in the DNA structure. nih.gov This subtlety in structural distortion is a key finding, as more significant distortions, like those from other crosslinking agents, are more readily recognized by cellular repair machinery. nih.gov

In silico techniques are also employed to study the interactions of the alanine moiety with specific enzymes. For instance, molecular docking has been used to screen potential inhibitors against alanine racemase (AlaR), an enzyme crucial for bacterial cell wall synthesis. researchgate.net These studies reveal key interactions within the enzyme's active site, providing a basis for designing more specific inhibitors. researchgate.netnih.gov Similar computational approaches, including docking and comparative modeling, have been applied to other alanine-related enzymes like D-Alanine:D-alanine ligase (Ddl) and L-alanine dehydrogenase (AlaDH) to identify and characterize potential inhibitors. nih.govresearchgate.net MD simulations can further refine these models, predicting the stability of the enzyme-ligand complex and providing insights into the dynamics of the interaction. nih.govresearchgate.netgithub.com

Quantum Mechanical Calculations of Reactivity and Intermediate Stability

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules like alanine mustard. researchgate.netmdpi.com These calculations provide fundamental insights into the reaction mechanisms, such as the alkylation of nucleophilic sites on DNA, and the stability of transient intermediates.

The key to the alkylating activity of nitrogen mustards is the intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion (ethyleneiminium ion). QM calculations can model this activation step, determining the energy barriers and the geometry of the transition state. The stability of the resulting aziridinium ion is crucial for its subsequent reaction with a biological nucleophile.

DFT studies have been applied to understand the reactivity of mustards and the factors influencing their reactions. For example, frontier molecular orbital analysis can shed light on redox cycling processes. nih.gov Calculations can also clarify the role of the molecular environment, such as the influence of hydrogen bonds with neighboring molecules, which is of utmost importance for accurately reproducing experimental data. researchgate.net QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat a small, reactive part of a system with high-level QM theory and the larger environment with classical mechanics, are particularly useful for studying enzymatic reactions and reactions in solution. nih.gov These hybrid methods allow for the simulation of complex biological systems while maintaining computational feasibility. nih.gov

Studies on the kinetics of alkylation by a D-alanine mustard agent have shown it effectively alkylates nucleophilic primary amine groups. nih.gov QM calculations can help rationalize the observed reaction rates and mechanisms by modeling the potential energy surface of the reaction pathway. researchgate.net

Prediction of Molecular Properties and Pharmacokinetic Parameters

In silico tools are widely used to predict the physicochemical and pharmacokinetic properties of drug candidates from their molecular structure. These predictions are crucial in the early stages of drug discovery for assessing a compound's "drug-likeness." For this compound, various molecular descriptors can be calculated to estimate its behavior in a biological system.

A study on a D-alanine mustard derivative calculated several key molecular properties. nih.gov These parameters are essential for predicting absorption, distribution, metabolism, and excretion (ADME) profiles. For example, the partition coefficient (Log P) indicates the lipophilicity of a molecule, which influences its ability to cross cell membranes. The polar surface area (PSA) is related to hydrogen bonding potential and also affects membrane permeability. Adherence to frameworks like Lipinski's Rule of 5, which uses these properties, provides a qualitative assessment of a compound's potential as an orally active drug.

| Property | Predicted Value | Significance |

|---|---|---|

| Formula Weight | 276.59 g/mol | The mass of one mole of the compound. |

| Log P (Partition Coefficient) | 1.605 | A measure of lipophilicity. |

| Polar Surface Area (PSA) | 29.543 Ų | Affects membrane permeability and solubility. |

| Molar Volume | 222.3 cm³/mol | The volume occupied by one mole of the substance. |

| Violations of Rule of 5 | 0 | Indicates good predicted oral absorption characteristics. |

Table 1: Predicted Molecular Properties for a D-Alanine Mustard Agent. nih.gov

Numerous software platforms, such as SWISS ADME, are available to perform these calculations quickly, providing comprehensive ADME profiles from a simple structural input. researchgate.net

Homology Modeling and Structural Analysis of Alanine-Interacting Enzymes

For many proteins of interest, an experimental structure determined by X-ray crystallography or NMR is not available. Homology modeling is a computational technique that allows for the prediction of the three-dimensional structure of a protein based on its amino acid sequence and its evolutionary relationship to a protein with a known structure (the template). nih.gov This approach is vital for studying the enzymes that may interact with the alanine portion of this compound.

Alanine racemase (AlaR), which catalyzes the interconversion of L- and D-alanine, is a key enzyme in bacteria and a potential target for antibacterial agents. nih.govbiotech-asia.org Where an experimental structure for AlaR from a specific organism is lacking, homology modeling can generate a reliable 3D model. biotech-asia.org These models are then used for further computational studies, such as molecular docking, to understand how substrates or inhibitors bind. researchgate.net Structural analysis of these modeled enzymes, often validated by comparing them to known structures from other species, helps to identify conserved active site residues and potential allosteric sites. biotech-asia.orgjaptronline.com

Similar methods have been applied to other alanine-interacting enzymes, including:

L-alanine dehydrogenase (AlaDH): This enzyme is crucial for persistence in some pathogenic bacteria, making it an attractive drug target. Computational approaches have been used to identify and characterize its nucleoside binding features. nih.gov

Alanine/Serine Decarboxylases: The structures of these enzymes have been solved and analyzed to understand their substrate specificity, with findings that can be applied to related enzymes through homology. nih.gov

D-Alanine:D-alanine ligase (Ddl): As this enzyme is essential for bacterial cell wall synthesis, homology models of Ddl from various pathogens are constructed to facilitate the design of new inhibitors. researchgate.net

These structural models serve as the foundation for structure-based drug design, enabling the rational development of compounds that can specifically target these enzymes. japtronline.com

Predictive Models for Biological Activity and Intracellular Processes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized molecules and to guide the optimization of lead compounds.

For nitrogen mustards and their derivatives, QSAR studies have been successfully formulated to predict their activity. nih.govfrontiersin.org In these models, the biological activity (e.g., the concentration required to inhibit the growth of tumor cells) is correlated with calculated molecular descriptors. These descriptors can be electronic (e.g., charge, electrophilicity index), steric (e.g., molecular volume), or hydrophobic (e.g., Log P). researchgate.net

A study on a series of dipeptide-alkylated nitrogen-mustard derivatives established both 2D- and 3D-QSAR models to predict their anti-osteosarcoma activity. frontiersin.orgresearchgate.net The models found that descriptors such as the "Min electrophilic reactivity index for a C atom" were highly influential, highlighting the importance of the compound's electrophilicity for its biological function. researchgate.net Another QSAR study on aniline (B41778) mustards found that lipophilicity was a key parameter, with higher lipophilicity being favorable for activity against solid tumors compared to leukemias. nih.gov

These predictive models are valuable for several reasons:

They help in understanding the key structural features that determine biological activity.

They allow for the rapid virtual screening of large libraries of potential compounds.

They guide the synthesis of new derivatives with potentially enhanced activity.

By focusing on intracellular processes and avoiding clinical outcomes, these predictive models serve as a powerful tool in the preclinical phase of drug discovery. mdpi.com

Emerging Research Trajectories and Future Investigative Paradigms

Rational Design of Next-Generation Alanine (B10760859) Mustard Analogs for Enhanced Selectivity

A primary goal in the development of chemotherapeutic agents is to enhance their selectivity for cancer cells. For alanine mustard, a key strategy involves exploiting the unique physiological characteristics of tumor cells, such as their increased demand for amino acids.

One of the most promising approaches is to target the L-type amino acid transporter 1 (LAT1/SLC7A5). nih.govjst.go.jp LAT1 is a transporter for large neutral amino acids and is frequently overexpressed in various cancers to meet the high metabolic demands of rapidly proliferating cells. nih.govresearcher.life By attaching the nitrogen mustard warhead to an amino acid like alanine, the resulting compound can be preferentially taken up by cancer cells via these transporters. Research has shown that various amino acid-mustards, including derivatives of tyrosine and phenylglycine, can competitively inhibit the uptake of L-phenylalanine mediated by LAT1. nih.govjst.go.jp While this compound itself did not demonstrate significant induction of efflux through LAT1 in one study, the principle of using amino acid transporters as a delivery gateway remains a valid and actively pursued strategy. nih.govjst.go.jp The design of analogs focuses on optimizing the structure to improve recognition and transport by LAT1, thereby concentrating the cytotoxic agent within the target cells.

Another design strategy involves the synthesis of different stereoisomers, such as using D-alanine as the carrier molecule instead of the naturally occurring L-alanine. A study on a D-alanine nitrogen mustard agent determined its pharmacological properties, which suggest good bioavailability. nih.gov The rationale is that altering the stereochemistry might affect transport, metabolism, and interaction with target molecules, potentially leading to an improved therapeutic index.

Prodrug strategies also represent a significant area of rational design. nih.govuwm.edu This approach involves modifying the this compound molecule to render it temporarily inactive. The design incorporates a "trigger" that is sensitive to the unique microenvironment of tumors, such as higher concentrations of reactive oxygen species (ROS) or specific enzymes. nih.gov For instance, H₂O₂-activated aromatic nitrogen mustard prodrugs have been developed where an electron-withdrawing linker deactivates the mustard group. nih.govresearchgate.net In the high-ROS environment of a tumor, the trigger is cleaved, releasing the active, cytotoxic form of the drug directly at the target site. nih.gov This minimizes exposure of healthy tissues to the active alkylating agent.

Table 1: Pharmacological Properties of a D-Alanine Nitrogen Mustard Agent

| Property | Value | Significance |

|---|---|---|

| Formula Weight | 276.59 | Molecular mass of the compound. nih.gov |

| Polar Surface Area | 29.543 Ų | Predicts intestinal absorption and blood-brain barrier penetration. nih.gov |

| Log P (Partition Coefficient) | 1.605 | Indicates lipophilicity and affects membrane permeability. nih.gov |

| Molar Volume | 222.3 cm³ | The volume occupied by one mole of the substance. nih.gov |

| Violations of Rule of 5 | 0 | Suggests good oral bioavailability. nih.gov |

| Alkylation Rate Constant (k) | 7.445E-04 mol/L/min | Measures the speed of the alkylation reaction under physiological conditions. nih.gov |

Data sourced from a study on a D-alanine nitrogen mustard agent. nih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways

The canonical target of all nitrogen mustards, including this compound, is nuclear DNA. researchgate.net The agent forms an unstable, positively charged aziridinium (B1262131) ion that reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940). pharmacologyeducation.orgnih.gov This leads to the formation of monoadducts and, more critically, interstrand cross-links (ICLs), which physically prevent the separation of DNA strands required for replication and transcription, triggering cell cycle arrest and apoptosis. pharmacologyeducation.orgresearchgate.net

However, emerging research suggests that the cytotoxic effects of nitrogen mustards may not be limited to direct DNA damage. Studies on related aniline (B41778) mustards have revealed that mitochondria can be a major intracellular target. nih.gov One such agent was found to inhibit Complex I of the mitochondrial electron transport chain. nih.gov This inhibition disrupts cellular respiration and leads to a surge in the production of reactive oxygen species (ROS), which can induce further cellular damage and contribute significantly to cytotoxicity. nih.gov This discovery opens a new investigative paradigm for this compound, suggesting that its analogs could be designed to possess dual-targeting capabilities—damaging DNA while simultaneously inducing mitochondrial dysfunction and oxidative stress.

Furthermore, by targeting transporters like LAT1 for cellular entry, this compound analogs are intrinsically linked to cancer cell metabolism. nih.gov LAT1's role is not just to import amino acids for protein synthesis, but also to fuel metabolic rewiring that supports tumor progression. nih.gov For example, LAT1 facilitates L-tryptophan uptake, which is a precursor for de novo NAD+ synthesis, a critical coenzyme for many metabolic reactions, including glycolysis. nih.gov Therefore, a novel mechanistic pathway to explore is whether high-affinity this compound analogs could, beyond their direct cytotoxic action, disrupt the metabolic network sustained by LAT1, creating a multi-pronged attack on the cancer cell. Investigating these non-canonical targets and pathways could lead to the development of agents that are effective even in tumors resistant to conventional DNA-damaging agents.

Integration with Advanced In Vitro Biological Systems and "Omics" Technologies for Comprehensive Characterization

The preclinical evaluation of this compound analogs relies on a suite of in vitro biological systems. Standard methodologies include cytotoxicity assays in various cancer cell lines to determine key metrics like the GI₅₀ (concentration for 50% growth inhibition). nih.gov These assays are often conducted across a panel of cell lines from different cancer types (e.g., leukemia, breast cancer, renal cancer) to assess the spectrum of activity. nih.govuwm.edu Mechanistic studies in vitro often involve DNA interstrand cross-link (ICL) formation assays, which directly measure the agent's ability to damage DNA. nih.gov The kinetics of the alkylation reaction are also characterized using spectroscopic methods in cell-free systems to determine the compound's reactivity under physiological conditions of pH and temperature. nih.govnih.gov

To achieve a more comprehensive understanding, there is a clear trajectory toward integrating these classical techniques with advanced "omics" technologies.

Genomics and Transcriptomics (RNA-Seq): These technologies can identify gene expression signatures that correlate with sensitivity or resistance to a specific this compound analog. For instance, Gene Set Enrichment Analysis (GSEA) can reveal if the drug's activity is linked to specific cellular pathways, such as DNA repair or apoptosis. nih.gov This information is invaluable for identifying predictive biomarkers and understanding the compound's precise mechanism of action.

Proteomics: By analyzing changes in the entire protein landscape of a cell upon treatment, proteomics can uncover non-obvious targets and affected pathways. This could confirm, for example, if an this compound analog interacts with mitochondrial proteins or enzymes involved in metabolic pathways, as hypothesized in section 9.2.